(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the search results do not provide specific information about the molecular structure analysis of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting and boiling points, and spectral data. The search results do not provide specific information about the physical and chemical properties of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .
Scientific Research Applications
Chemical Structure and Conformational Analysis
The compound (1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid has been studied for its structural and conformational properties. Research by Klika et al. (2000) analyzed its structure using NMR and FT-IR spectroscopy, revealing significant insights into its chemical behavior and stability. This research is crucial for understanding the compound's reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals (Klika et al., 2000).
Synthesis and Rearrangement Reactions
The compound has been explored in the context of synthesis and rearrangement reactions. Schaltegger and Bigler (1986) investigated its behavior under specific conditions, contributing to a broader understanding of its reactivity and potential for generating novel compounds. Such studies are valuable for the development of new synthetic methods in organic chemistry (Schaltegger & Bigler, 1986).
Pharmacological Studies and Metabolites
Dai et al. (2005) isolated new metabolites from the endophytic fungus Phomopsis sp., including derivatives of (1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid. These metabolites were evaluated for their antibacterial, fungicidal, and herbicidal properties, showcasing the potential of this compound in pharmaceutical and agricultural applications (Dai et al., 2005).
Asymmetric Synthesis and Organocatalysis
Research into the asymmetric synthesis of certain derivatives based on this compound has been conducted. Sano et al. (2016) described an organocatalytic approach for synthesizing optically active derivatives, which is significant in the field of chiral chemistry and drug development (Sano et al., 2016).
Applications in Material Science
Yang et al. (2007) studied the use of derivatives in the synthesis of lanthanide-based coordination polymers. These materials have potential applications in areas like luminescent materials and catalysis (Yang et al., 2007).
Metabolic Pathways in Bacteria
Laempe et al. (1999) investigated the role of a derivative in the metabolism of aromatic compounds in bacteria. This research provides insights into microbial pathways and could inform biotechnological applications, such as bioremediation (Laempe et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJALHZDTTJJYCI-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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